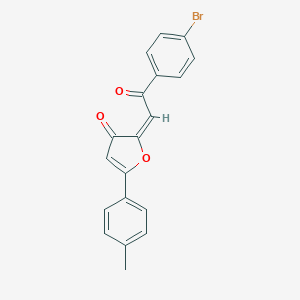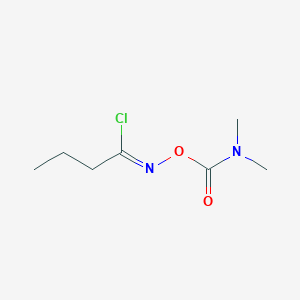![molecular formula C24H24N4O5 B236428 N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide](/img/structure/B236428.png)
N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide, also known as EF5, is a nitroimidazole derivative that has been widely used in scientific research. It was first synthesized in the 1980s and has since been used as a hypoxia marker in various fields, including cancer research and radiation therapy.
作用機序
N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide is a nitroimidazole derivative that undergoes bioreduction in hypoxic cells. This reduction results in the formation of highly reactive free radicals that can damage cellular components, such as DNA and proteins. This damage can lead to cell death or altered gene expression, which can affect tumor growth and response to therapy.
Biochemical and Physiological Effects:
This compound has been shown to selectively bind to hypoxic cells in vivo and in vitro. It has been used to identify hypoxic regions within tumors and to study the effects of hypoxia on tumor growth and response to therapy. This compound has also been shown to induce DNA damage and alter gene expression in hypoxic cells.
実験室実験の利点と制限
N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide has several advantages for lab experiments. It is a selective hypoxia marker that can be detected using immunohistochemistry or imaging techniques. It has been widely used in various fields, including cancer research and radiation therapy. However, this compound also has several limitations. Its synthesis is complex and yields are relatively low. It can also be toxic to cells at high concentrations.
将来の方向性
There are several future directions for N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide research. One direction is to improve the synthesis method to increase yields and reduce toxicity. Another direction is to develop new imaging techniques that can detect this compound more accurately and efficiently. This compound can also be used in combination with other hypoxia markers or therapeutics to improve cancer treatment outcomes. Finally, this compound can be used to study the effects of hypoxia on other diseases, such as cardiovascular disease and stroke.
合成法
The synthesis of N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide involves the reaction of 4-nitrophenylhydrazine with 4-ethylbenzoyl chloride to form 4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenylhydrazine. This intermediate is then reacted with 5-nitro-2-furoic acid to form this compound. The overall yield of this synthesis is approximately 10%.
科学的研究の応用
N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide has been used as a hypoxia marker in various fields, including cancer research and radiation therapy. Hypoxia, or low oxygen levels, is a common characteristic of solid tumors. This compound selectively binds to hypoxic cells and can be detected using immunohistochemistry or imaging techniques. This allows researchers to identify hypoxic regions within tumors and study their effects on tumor growth, metastasis, and response to therapy.
特性
分子式 |
C24H24N4O5 |
|---|---|
分子量 |
448.5 g/mol |
IUPAC名 |
N-[4-[4-(4-ethylbenzoyl)piperazin-1-yl]phenyl]-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C24H24N4O5/c1-2-17-3-5-18(6-4-17)24(30)27-15-13-26(14-16-27)20-9-7-19(8-10-20)25-23(29)21-11-12-22(33-21)28(31)32/h3-12H,2,13-16H2,1H3,(H,25,29) |
InChIキー |
RIJUMJNBBMDGCB-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=CC=C(O4)[N+](=O)[O-] |
正規SMILES |
CCC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=CC=C(O4)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}pentanamide](/img/structure/B236356.png)

![N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B236371.png)
![5-bromo-2-chloro-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B236372.png)
![N-{4-[(2,2-dimethylpropanoyl)amino]-2-methylphenyl}benzamide](/img/structure/B236374.png)


![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B236396.png)

![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236408.png)
![methyl 7-(hydroxymethyl)-2,4a,5,7a-tetrahydro-1H-cyclopenta[c]pyridine-4-carboxylate](/img/structure/B236409.png)
![4-fluoro-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B236410.png)